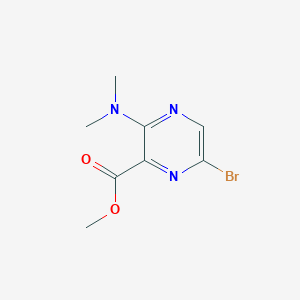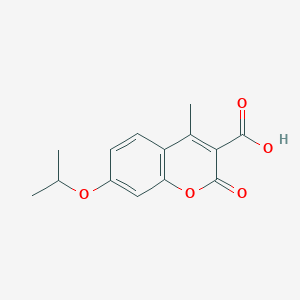
1-Allyl-3-isobutyl-8-methylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Allyl-3-isobutyl-8-methyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C13H18N4O2 It belongs to the purine family and is structurally related to xanthine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-isobutyl-8-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of a xanthine derivative. One common method is the reaction of 3-isobutyl-1-methylxanthine with allyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-Allyl-3-isobutyl-8-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Allyl-3-isobutyl-8-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
作用機序
The mechanism of action of 1-Allyl-3-isobutyl-8-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as phosphodiesterases, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation of protein kinase A (PKA) can result in various cellular responses, including decreased proliferation, increased differentiation, and induction of apoptosis .
類似化合物との比較
Similar Compounds
3-Isobutyl-1-methylxanthine (IBMX): A structurally similar compound known for its phosphodiesterase inhibition properties.
Theobromine: Another xanthine derivative with stimulant and diuretic effects.
Uniqueness
1-Allyl-3-isobutyl-8-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .
特性
CAS番号 |
81250-17-1 |
|---|---|
分子式 |
C13H18N4O2 |
分子量 |
262.31 g/mol |
IUPAC名 |
8-methyl-3-(2-methylpropyl)-1-prop-2-enyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H18N4O2/c1-5-6-16-12(18)10-11(15-9(4)14-10)17(13(16)19)7-8(2)3/h5,8H,1,6-7H2,2-4H3,(H,14,15) |
InChIキー |
LZKYSPPBMXPEBI-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(N1)C(=O)N(C(=O)N2CC(C)C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-{5-Methyl-2-[(trimethylsilyl)oxy]-1,3-phenylene}di(ethan-1-one)](/img/structure/B15065320.png)

![7-Amino-4-[(morpholin-4-yl)methyl]-1,8-naphthyridin-2(1H)-one](/img/structure/B15065330.png)
![2-[Ethyl(dimethoxy)silyl]decahydroisoquinoline](/img/structure/B15065343.png)





![3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B15065375.png)




